2-HYDROXY-5-OXO-2,5-DIHYDRO-FURAN-3,4-DICARBOXYLIC ACID DIMETHYL ESTER
Description
Properties
IUPAC Name |
dimethyl 2-hydroxy-5-oxo-2H-furan-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O7/c1-13-5(9)3-4(6(10)14-2)8(12)15-7(3)11/h7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZKCCZKZURCNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=O)OC1O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542710 | |
| Record name | Dimethyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104919-85-9 | |
| Record name | Dimethyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Molecular Framework and Reactivity
The target compound features a dihydrofuran core substituted with two methyl ester groups at positions 3 and 4, a hydroxyl group at position 2, and a keto group at position 5. This arrangement confers significant reactivity, particularly at the keto and ester functionalities, enabling participation in cycloadditions, nucleophilic substitutions, and oxidation-reduction cascades. The hydroxyl group introduces polarity, complicating purification but offering opportunities for derivatization.
Retrosynthetic Analysis
Retrosynthetically, the molecule can be dissected into two primary components:
-
A furan-3,4-dicarboxylic acid dimethyl ester backbone.
-
Hydroxyl and keto substituents introduced via oxidation or protection-deprotection strategies.
Common precursors include derivatives of dihydrofuran or cyclopentenone, with esterification and cyclization serving as pivotal steps.
Established Synthetic Pathways
Acid-Catalyzed Cyclization of Diethyl 2,3-Diacetylsuccinate
A method adapted from analogous furan syntheses involves the cyclization of diethyl 2,3-diacetylsuccinate under acidic conditions.
Procedure :
-
Substrate Preparation : Diethyl 2,3-diacetylsuccinate is synthesized via Claisen condensation of ethyl acetoacetate, followed by iodine-mediated coupling.
-
Cyclization : The substrate is refluxed in hydrochloric acid (≥0.1 N), inducing cyclodehydration to form the dihydrofuran ring.
-
Esterification : Concurrent or subsequent esterification with methanol yields the dimethyl ester.
Optimization Insights :
-
Acid Concentration : Higher HCl concentrations (e.g., 3 N) accelerate cyclization but risk over-acidification, leading to side products like 2,5-dimethylfuran-3,4-dicarboxylic acid.
-
Heating Method : Microwave-assisted reflux reduces reaction time from hours to minutes while improving yield (e.g., 52% for diethyl intermediates under microwaves vs. 45% with conventional heating).
Data Table 1 : Comparative Yields Under Varied Conditions
| Condition | Yield (%) | Byproducts |
|---|---|---|
| 1 N HCl, oil bath, 1 hr | 24 | Diethyl ester (52%) |
| 3 N HCl, microwave, 1 hr | 66 | Minimal |
| 0.1 N HCl, oil bath, 12 hr | 18 | Hydrolyzed acid (40%) |
Mechanistic Notes :
The reaction proceeds via protonation of carbonyl oxygen, followed by intramolecular nucleophilic attack by the hydroxyl group, forming the furan ring. Ester groups remain intact due to their electron-withdrawing nature, stabilizing the transition state.
Oxidation of Tetrahydrofuran Derivatives
An alternative route involves oxidizing tetrahydrofuran precursors bearing ester and alcohol groups.
Procedure :
-
Substrate Synthesis : 2-Hydroxy-tetrahydrofuran-3,4-dicarboxylic acid dimethyl ester is prepared via Diels-Alder reaction or enzymatic esterification.
-
Oxidation : Treatment with Jones reagent (CrO₃/H₂SO₄) selectively oxidizes the C5 position to a ketone.
Challenges :
-
Over-oxidation to furan-2,5-diones is common, necessitating strict temperature control (−10°C to 0°C).
-
Catalyst residues require extensive purification, reducing overall yield (typically 30–40%).
Novel and Emerging Methodologies
Enzymatic Esterification
Recent advances leverage lipases (e.g., Candida antarctica Lipase B) for regioselective esterification of the dicarboxylic acid precursor.
Advantages :
-
Avoids harsh acids, enhancing green chemistry metrics.
-
Achieves >90% selectivity for the dimethyl ester over monoesters.
Limitations :
Solid-Phase Synthesis
Immobilized reagents (e.g., polymer-supported sulfonic acid) enable continuous-flow synthesis, ideal for scalable production.
Protocol :
-
Flow Setup : A packed-bed reactor loaded with acidic resin.
-
Cyclization-Esterification : A solution of diacetylsuccinic acid and methanol is pumped through at 80°C.
-
In-Line Purification : Scavenger resins remove excess acid and byproducts.
Outcomes :
Analytical and Purification Techniques
Characterization
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxo group can be reduced to form a secondary alcohol.
Substitution: The carboxylate groups can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed
Oxidation: Formation of dimethyl 2,5-dioxo-2,5-dihydrofuran-3,4-dicarboxylate.
Reduction: Formation of dimethyl 2-hydroxy-5-hydroxy-2,5-dihydrofuran-3,4-dicarboxylate.
Substitution: Formation of various esters and amides depending on the reagents used.
Scientific Research Applications
Dimethyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3,4-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3,4-dicarboxylate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural features are compared below with analogs from the evidence, focusing on substituent effects, reactivity, and functional roles.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Electronic Effects :
- The hydroxyl group at C2 in the target compound may enhance solubility via hydrogen bonding compared to dimethyl furan-2,5-dicarboxylate , which lacks polar substituents. However, steric hindrance from phenyl groups in the brominated analog reduces solubility despite halogen bonding.
Reactivity :
- The ketone at C5 and ester groups make the compound a candidate for nucleophilic addition or transesterification. In contrast, brominated furans exhibit reactivity in halogen-mediated coupling reactions.
Biological Relevance :
- The ascorbic acid derivative shares the 5-oxo-2,5-dihydrofuran core but includes additional hydroxyl groups, enabling radical scavenging. The target compound’s ester groups may confer metabolic stability compared to free carboxylic acids.
Crystallinity and Stability :
- Compounds like 3,4-dibromo-2,2,5,5-tetraphenyldihydrofuran show ordered crystal packing due to Br⋯Br and C–H⋯H interactions. The target compound’s hydroxyl and ester groups may promote amorphous solid forms unless stabilized by intermolecular H-bonding.
Biological Activity
2-Hydroxy-5-oxo-2,5-dihydro-furan-3,4-dicarboxylic acid dimethyl ester (CAS Number: 96695-26-0) is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies. The findings are supported by data tables and research studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 174.16 g/mol. The structure features a furan ring with two carboxylate groups and a hydroxyl group, contributing to its reactivity and biological interactions.
Antioxidant Properties
Research indicates that compounds with furan structures often exhibit antioxidant properties. Specifically, the dimethyl ester derivative has been evaluated for its ability to scavenge free radicals. A study demonstrated that it effectively reduced oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in cells .
Enzyme Inhibition
One of the notable biological activities of this compound is its inhibition of certain enzymes. For instance, it has been shown to inhibit α-glucosidase activity, which is relevant for managing diabetes by slowing carbohydrate absorption . The inhibition constant (IC50) for this compound was reported at 184 μM, indicating moderate potency compared to standard inhibitors like acarbose (IC50 = 841 μM) .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models, administration of the dimethyl ester resulted in decreased levels of pro-inflammatory cytokines. This suggests that it may be beneficial in treating conditions characterized by chronic inflammation .
Study on Antioxidant Activity
In a controlled study involving human cell lines, the antioxidant activity of this compound was assessed using the DPPH assay. The results indicated a significant reduction in DPPH radical concentration, confirming its potential as an antioxidant agent.
| Concentration (µM) | % Inhibition |
|---|---|
| 50 | 30 |
| 100 | 55 |
| 200 | 75 |
Enzyme Inhibition Study
A comparative study evaluated the enzyme inhibition capabilities of various furan derivatives against α-glucosidase. The results highlighted that the dimethyl ester exhibited a competitive inhibition profile.
| Compound | IC50 (µM) |
|---|---|
| 2-Hydroxy-5-Oxo-Dihydrofuran | 184 |
| Acarbose | 841 |
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging : The hydroxyl groups in the structure are believed to donate hydrogen atoms to free radicals, neutralizing them.
- Enzyme Binding : The furan ring may interact with active sites on enzymes like α-glucosidase through non-covalent interactions such as hydrogen bonding and π-π stacking.
- Inflammatory Pathway Modulation : It may influence signaling pathways involved in inflammation by downregulating cytokine production.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-esterification.
- Ensure anhydrous conditions during esterification to prevent hydrolysis of the ester groups .
Basic: How can researchers verify the purity and structural integrity of this compound?
Answer:
A combination of analytical techniques is essential:
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic peaks:
- Singlet for the two methyl ester groups (δ ~3.8–3.9 ppm).
- Resonances for the dihydrofuran ring protons (δ ~5.0–6.0 ppm) .
- ¹³C NMR : Confirm carbonyl carbons (C=O at ~165–175 ppm) and ester groups (OCH₃ at ~50–55 ppm) .
- Mass Spectrometry (MS) : ESI-MS or HRMS should show the molecular ion peak [M+H]⁺ matching the molecular formula (C₉H₁₀O₇).
- Elemental Analysis : Validate %C, %H, and %O against theoretical values (e.g., C 45.26%, H 4.23%, O 50.51%) .
Q. Mitigation Strategies :
- Conduct stability studies via accelerated aging tests (40°C/75% RH for 4 weeks) to determine shelf life .
- Use stabilizers like antioxidants (e.g., BHT) in storage solutions.
Advanced: How does stereochemistry at the dihydrofuran ring affect reactivity?
Answer:
The stereochemistry of the dihydrofuran ring (e.g., cis vs. trans configurations) significantly impacts:
- Reaction Kinetics : Cis-configured derivatives undergo nucleophilic attacks faster due to reduced steric hindrance .
- Biological Activity : Stereoisomers may exhibit varying interactions with enzymes or receptors. For example, R-configuration at C2 enhances binding affinity in analogous compounds .
Q. Methodological Insight :
- Use X-ray crystallography (as in ) to resolve stereochemistry.
- Compare experimental CD spectra with computational models (DFT) to assign absolute configurations .
Advanced: What role does this compound play as an intermediate in organic synthesis?
Answer:
The compound serves as a versatile precursor for:
- Heterocyclic Synthesis : React with hydrazines to form pyrazole derivatives or with amines to generate pyrrolidine analogs .
- Polymer Chemistry : Incorporate into biodegradable polymers via ring-opening polymerization (ROP) initiated by organocatalysts .
Case Study :
In , a related dihydrofuran ester was esterified with fatty acids to produce surfactants. Similarly, this compound could be functionalized at the hydroxyl group for drug-delivery applications .
Basic: What safety protocols are recommended for handling this compound?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
